Guanosine 3',5'-diphosphate is classified as a nucleotide, specifically a guanine nucleotide. It consists of a guanine base attached to a ribose sugar, which is further connected to two phosphate groups at the 3' and 5' positions. This compound is commonly found in eukaryotic cells and participates in cellular signaling pathways, particularly those related to stress responses and metabolic regulation .
The synthesis of guanosine 3',5'-diphosphate can be achieved through several methods:
Guanosine 3',5'-diphosphate has a molecular formula of and a molecular weight of approximately 443.20 g/mol. The structure features:
Guanosine 3',5'-diphosphate participates in several key chemical reactions:
The mechanism of action for guanosine 3',5'-diphosphate primarily revolves around its role as a signaling molecule:
Guanosine 3',5'-diphosphate has diverse applications in scientific research and biotechnology:
Guanosine 3',5'-diphosphate (commonly abbreviated as pGp or 3',5'-bis-diphosphoguanosine) represents a distinctive dinucleotide phosphate characterized by phosphate groups at both the 3' and 5' positions of the ribose sugar moiety. The molecular formula of this compound is C₁₀H₁₅N₅O₁₁P₂ for the free acid form, with an average molecular weight of 443.20 g/mol and an exact mass of 443.02 g/mol [4]. The structural uniqueness of this molecule lies in its symmetric phosphorylation pattern, with diphosphate groups attached to both terminal hydroxyl groups of the ribofuranose ring. This arrangement creates a distinctive conformational constraint that influences its biological interactions and stability profiles.
The purine base component consists of a guanine moiety attached via a β-N9-glycosidic bond to the ribose sugar. The guanine group features characteristic functional groups including the C6 carbonyl and the C2 amino group, both contributing to the molecule's hydrogen-bonding capabilities. The ribose sugar adopts a C3'-endo puckering conformation when phosphorylated at both positions, which differs from the more common C2'-endo conformation observed in single-phosphorylated nucleotides. This phosphorylation-induced conformational shift has significant implications for its molecular recognition properties [2].
Table 1: Molecular Characteristics of Guanosine 3',5'-Diphosphate
Characteristic | Value/Description |
---|---|
Chemical Formula | C₁₀H₁₅N₅O₁₁P₂ (free acid) |
Molecular Weight | 443.20 g/mol |
Exact Mass | 443.02 g/mol |
IUPAC Name | {[hydroxy({[(2R,3S,4R,5R)-4-hydroxy-2-({[hydroxy(phosphonooxy)phosphoryl]oxy}methyl)-5-(6-hydroxy-2-imino-3,9-dihydro-2H-purin-9-yl)oxolan-3-yl]oxy})phosphoryl]oxy}phosphonic acid |
Phosphorylation Pattern | 3',5'-bis-phosphorylation |
Glycosidic Bond | β-N9-guanine linkage |
Guanosine 3',5'-diphosphate exhibits distinctive physicochemical properties that stem from its unique phosphorylation pattern. The compound demonstrates good water solubility (approximately 10.3 g/L at room temperature) due to its highly polar phosphate groups that facilitate extensive hydrogen bonding with water molecules [2]. This solubility profile makes it suitable for biological studies in aqueous buffers. The logP value (partition coefficient) is estimated at -0.5, indicating its strong hydrophilic character and limited membrane permeability without specialized transporters [2].
The spectroscopic profile of guanosine 3',5'-diphosphate reveals characteristic ultraviolet absorption with λₘₐₓ at 252 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 13.7 L mmol⁻¹ cm⁻¹ [4]. This absorption pattern is consistent with the purine chromophore but shows a slight bathochromic shift compared to non-phosphorylated guanosine due to the electronic effects of the phosphate groups. The compound's stability profile is pH-dependent, with maximum stability observed in neutral to slightly alkaline conditions (pH 7.5 ± 0.5). Under recommended storage conditions (-20°C), the compound maintains stability for at least 12 months, with tolerance for short-term exposure (up to one week cumulative) to ambient temperature without significant degradation [4].
The acid-base behavior of guanosine 3',5'-diphosphate is complex due to multiple ionizable groups. It contains three protonation sites with predicted pKa values of 1.46 (strongly acidic), 7.15 (weakly basic), and additional pKa values for the phosphate groups. This gives the molecule an overall physiological charge of -5 at neutral pH, contributing to its strong interactions with cationic species and metal ions [2]. The presence of multiple charged groups also contributes to its chelation properties with divalent cations like Mg²⁺, which significantly influences its biological activity.
Guanosine 3',5'-diphosphate occupies a unique position within the family of guanine nucleotides, distinguished by its symmetrical phosphorylation pattern and signaling functions. When compared to structurally related nucleotides, several key differences emerge:
Guanosine-3',5'-bis(diphosphate) (3',5'-ppGpp): This molecule (C₁₀H₁₇N₅O₁₇P₄; MW 603.16 g/mol) features two diphosphate groups (pyrophosphates) at both the 3' and 5' positions, giving it a distinctive tetraphosphate configuration [2]. The additional phosphate groups significantly increase its molecular complexity compared to pGp and enhance its metal-chelating capabilities. While pGp functions primarily in eukaryotic signaling, 3',5'-ppGpp serves as a bacterial alarmone involved in stringent response regulation.
Guanosine-3',5'-pentaphosphate (pppGpp): With the molecular formula C₁₀H₁₈N₅O₂₀P₅ and MW 683.14 g/mol, pppGpp represents a higher phosphorylation state nucleotide [6] [9]. This compound features a 5'-triphosphate and 3'-diphosphate, creating an asymmetric pentaphosphate structure. It serves as a key bacterial second messenger during nutritional starvation, binding RNA polymerase to redirect transcriptional programs from growth to survival pathways. Its λₘₐₓ is 252 nm with ε 13.6 L mmol⁻¹ cm⁻¹, nearly identical to pGp, indicating similar chromophore characteristics despite phosphorylation differences [6].
Guanosine Triphosphate (GTP): The molecular formula C₁₀H₁₆N₅O₁₄P₃ and MW 523.18 g/mol represent the energy-transferring nucleotide crucial for protein synthesis and signal transduction [5]. GTP serves as a phosphate donor in phosphorylation reactions and as an energy source in protein elongation. Unlike pGp, GTP features a single triphosphate group exclusively at the 5' position. The hydrolysis of GTP to GDP (guanosine diphosphate) is mediated by GTPase enzymes that utilize a conserved active site motif for water coordination and phosphate cleavage [5].
Table 2: Comparative Analysis of Guanosine Nucleotides
Property | Guanosine 3',5'-diphosphate (pGp) | Guanosine-3',5'-bis(diphosphate) (3',5'-ppGpp) | Guanosine-3',5'-pentaphosphate (pppGpp) | Guanosine Triphosphate (GTP) |
---|---|---|---|---|
Molecular Formula | C₁₀H₁₅N₅O₁₁P₂ | C₁₀H₁₇N₅O₁₇P₄ | C₁₀H₁₈N₅O₂₀P₅ | C₁₀H₁₆N₅O₁₄P₃ |
Molecular Weight | 443.20 g/mol | 603.16 g/mol | 683.14 g/mol | 523.18 g/mol |
Phosphorylation | 3'-monophosphate, 5'-monophosphate | 3'-diphosphate, 5'-diphosphate | 3'-diphosphate, 5'-triphosphate | 5'-triphosphate |
Total Phosphate Groups | 2 | 4 | 5 | 3 |
Biological Role | Eukaryotic signaling | Bacterial stringent response | Bacterial stringent response | Energy transfer, protein synthesis |
UV λₘₐₓ (nm) | 252 | Not reported | 252 | 252 |
Molar Extinction Coefficient (ε) | 13.7 L mmol⁻¹ cm⁻¹ | Not reported | 13.6 L mmol⁻¹ cm⁻¹ | ~12.0 L mmol⁻¹ cm⁻¹ |
The synthesis of guanosine 3',5'-diphosphate occurs through both enzymatic pathways in biological systems and non-enzymatic methods for laboratory production. Each approach presents distinct mechanisms and applications:
Enzymatic Synthesis:In biological systems, guanosine 3',5'-diphosphate is synthesized primarily through nucleotide cyclization reactions and phosphotransferase activities. A key enzymatic pathway involves the action of guanosine-3',5'-bis(diphosphate) 3'-diphosphatase (EC 3.1.7.2), which catalyzes the reaction: guanosine 3',5'-bis(diphosphate) + H₂O ⇌ guanosine 5'-diphosphate + diphosphate [3]. This enzyme belongs to the family of hydrolases acting on diphosphoric monoester bonds, systematically classified as guanosine-3',5'-bis(diphosphate) 3'-diphosphohydrolase. Alternative names include ppGpp-3'-pyrophosphohydrolase and ppGpp phosphohydrolase, reflecting its specificity for the 3' position hydrolysis [3].
The enzymatic regulation of guanosine 3',5'-bisphosphate levels is particularly crucial during stringent response in bacteria. Under phosphate starvation conditions, Escherichia coli cells induce RelA-independent but SpoT-dependent synthesis of related nucleotides (ppGpp), which play regulatory roles in gene expression within the pho regulon [8]. The structural characterization of these enzymes has advanced significantly, with the first crystal structure solved in 2007 (PDB accession: 1VJ7), revealing the molecular architecture responsible for the specific hydrolysis of the 3'-diphosphate group [3].
Non-Enzymatic Synthesis:Laboratory synthesis of guanosine 3',5'-diphosphate employs chemical phosphorylation strategies that bypass enzymatic requirements. The standard approach involves protecting group chemistry to achieve regioselective phosphorylation at both the 3' and 5' positions. The synthesis typically proceeds through these steps:
Commercial production (e.g., Jena Bioscience NU-1107) delivers guanosine-3',5'-bisphosphate as a triethylammonium salt in aqueous solution (10-11 mM concentration, pH 7.5 ± 0.5) with ≥95% purity confirmed by HPLC analysis [4]. The non-enzymatic route allows for the incorporation of stable isotopes or phosphorothioate modifications for specialized research applications, providing tools for metabolic tracing and enzyme mechanism studies.
Table 3: Enzymatic Synthesis and Degradation Pathways
Enzyme | Reaction Catalyzed | Biological Role | Gene Association |
---|---|---|---|
Guanosine-3',5'-bis(diphosphate) 3'-diphosphatase (EC 3.1.7.2) | Hydrolyzes guanosine 3',5'-bis(diphosphate) to guanosine 5'-diphosphate and diphosphate | Regulates cellular levels of alarmones | spoT-dependent |
RelA/SpoT homologs | Synthesize (p)ppGpp during stringent response | Mediate bacterial adaptation to nutrient stress | relA, spoT |
Guanine nucleotide exchange factors | Catalyze GTP/GDP exchange | Regulate G-protein signaling cascades | Various GEF proteins |
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